Cefacetrile-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O6S |

|---|---|

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(azanylidyne(113C)methyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1/i2+1,3+1,8+1 |

InChI Key |

RRYMAQUWDLIUPV-YHRLWLEISA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N[13C](=O)[13CH2][13C]#N)SC1)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cefacetrile-13C3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Cefacetrile-13C3, an isotopically labeled analog of the first-generation cephalosporin antibiotic, Cefacetrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

Core Chemical Properties

This compound is a stable isotope-labeled version of Cefacetrile, where three carbon atoms in the cyanoacetyl group have been replaced with Carbon-13 isotopes.[1][2] This labeling makes it a suitable internal standard for quantitative mass spectrometry-based assays, allowing for precise measurement of Cefacetrile in biological matrices.[2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | (6R,7R)-3-[(Acetyloxy)methyl]-7-[(2-cyanoacetyl)amino]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-13C3 | [1] |

| Molecular Formula | C₁₀¹³C₃H₁₃N₃O₆S | [1][2][3] |

| Molecular Weight | 342.30 g/mol | [1][2][3] |

| Unlabeled CAS Number | 10206-21-0 | [1][2][3] |

| Isotopic Enrichment | Minimum 99% ¹³C | [3] |

| Appearance | Pale Beige Solid | |

| Storage | 2-8°C Refrigerator | [1] |

| Solubility | Refer to Certificate of Analysis | [3] |

| Purity | Minimum 98.00% | [3] |

Chemical Structure

The chemical structure of this compound is identical to that of Cefacetrile, with the exception of the three ¹³C isotopes in the cyanoacetyl side chain.

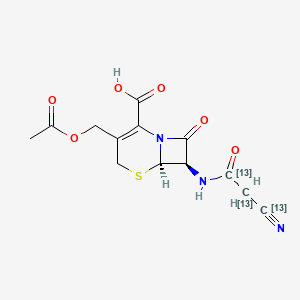

Caption: Chemical structure of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefacetrile, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This process is critical for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[4][6] The key steps in this signaling pathway are outlined below.

Caption: Mechanism of action of Cefacetrile.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary to commercial manufacturers, this section provides representative methodologies based on established procedures for Cefacetrile and other cephalosporins.

Representative Synthesis of Cefacetrile

The synthesis of Cefacetrile is typically achieved by the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[1] For the synthesis of this compound, a ¹³C-labeled cyanoacetyl chloride would be utilized.

Materials:

-

7-aminocephalosporanic acid (7-ACA)

-

Cyanoacetyl chloride-¹³C₃

-

Tributylamine

-

Methylene chloride

-

10% aqueous dipotassium hydrogen phosphate solution

-

Ethyl acetate

-

Concentrated hydrochloric acid

-

Silica gel for chromatography

-

Acetone

-

Ether

Procedure:

-

A solution of 7-ACA is prepared in a mixture of methylene chloride and tributylamine.

-

The solution is cooled to 0°C.

-

A solution of cyanoacetyl chloride-¹³C₃ in methylene chloride is added dropwise to the cooled 7-ACA solution with stirring.

-

The reaction mixture is stirred at 0°C for 30 minutes, followed by stirring at 20°C for an additional 30 minutes.

-

The solvent is removed under vacuum.

-

The residue is dissolved in a 10% aqueous dipotassium hydrogen phosphate solution.

-

The aqueous phase is washed with ethyl acetate.

-

The aqueous phase is then acidified to pH 2.0 with concentrated hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The crude product is purified by column chromatography on silica gel.

-

The purified product is crystallized from acetone and ether to yield this compound.

Analytical Workflow for Quality Control

A common analytical technique for the quality control of cephalosporins is High-Performance Liquid Chromatography (HPLC).[2][7] The following workflow outlines a general procedure for the analysis of this compound.

Caption: General analytical workflow for this compound.

Typical HPLC Parameters for Cephalosporin Analysis: [2][7]

-

Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometry at a wavelength around 265 nm.

-

Temperature: Ambient

This guide provides a foundational understanding of the chemical properties, structure, and relevant experimental considerations for this compound. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform appropriate validation studies.

References

- 1. Cefacetrile - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of cephalexin in cephradine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Physicochemical and Analytical Profile of Cefacetrile-13C3

An in-depth technical guide for researchers, scientists, and drug development professionals.

This document provides a detailed overview of the molecular and analytical characteristics of Cefacetrile-13C3, an isotopically labeled version of the first-generation cephalosporin antibiotic, Cefacetrile. This guide is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Introduction

Cefacetrile is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2]

This compound is a stable isotope-labeled variant of Cefacetrile, where three Carbon-12 atoms have been replaced with Carbon-13 isotopes.[3][4] This labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule. Consequently, this compound is an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of Cefacetrile in complex biological matrices.

Molecular Properties and Weight Calculation

The molecular formula for unlabeled Cefacetrile is C₁₃H₁₃N₃O₆S.[2][5][6] In this compound, three carbon atoms are substituted with the ¹³C isotope, resulting in the formula C₁₀¹³C₃H₁₃N₃O₆S.[4] This substitution is crucial for its use as an internal standard.

The molecular weight is calculated based on the atomic weights of the constituent elements. The atomic mass of Carbon-12 is defined as exactly 12 daltons, while the heavier Carbon-13 isotope has an atomic mass of approximately 13.00335 daltons.[7][8][9]

Calculation of Molecular Weight:

The molecular weight of this compound is determined by summing the atomic weights of its constituent atoms:

-

10 Carbon-12 atoms

-

3 Carbon-13 atoms

-

13 Hydrogen atoms

-

3 Nitrogen atoms

-

6 Oxygen atoms

-

1 Sulfur atom

Using the standard atomic weights (H: 1.008, ¹²C: 12.000, ¹³C: 13.00335, N: 14.007, O: 15.999, S: 32.06), the calculated molecular weight is approximately 342.19 g/mol . A reported molecular weight from a commercial supplier is 342.30 g/mol .[4] The slight variation can arise from differences in the atomic weight values used for the calculation.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key quantitative data for Cefacetrile and its ¹³C₃-labeled analogue.

| Property | Cefacetrile (Unlabeled) | This compound (Labeled) | Data Source(s) |

| Molecular Formula | C₁₃H₁₃N₃O₆S | C₁₀¹³C₃H₁₃N₃O₆S | [2][4][5] |

| Average Molecular Weight | 339.32 g/mol | 342.30 g/mol | [4][5] |

| Monoisotopic (Exact) Mass | 339.0525 Da | 342.0626 Da | [2] |

| ¹³C Isotopic Enrichment | N/A | Minimum 99% | [4] |

| CAS Number | 10206-21-0 | N/A | [5][6][10] |

Experimental Protocol: Quantitative Analysis of Cefacetrile using LC-MS/MS

This section details a representative protocol for the quantification of Cefacetrile in a biological matrix (e.g., plasma) using this compound as an internal standard (IS).

4.1 Objective: To accurately determine the concentration of Cefacetrile in plasma samples.

4.2 Materials and Reagents:

-

Cefacetrile analytical standard

-

This compound (Internal Standard)

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

4.3 Sample Preparation:

-

Thaw plasma samples and standards to room temperature.

-

Prepare a stock solution of this compound (IS) in 50:50 acetonitrile/water at a concentration of 1 µg/mL.

-

To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4.4 LC-MS/MS Conditions:

-

LC System: Standard UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Cefacetrile: Q1 340.1 -> Q3 [specific fragment ion]

-

This compound: Q1 343.1 -> Q3 [corresponding specific fragment ion]

-

4.5 Data Analysis:

-

Integrate the peak areas for both the Cefacetrile and this compound (IS) MRM transitions.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Cefacetrile in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound.

Caption: Logical relationship between Cefacetrile and its 13C3-labeled form.

Caption: Workflow for quantification using a stable isotope-labeled standard.

References

- 1. medkoo.com [medkoo.com]

- 2. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Carbon-13 - Wikipedia [en.wikipedia.org]

- 8. Carbon-12 - Wikipedia [en.wikipedia.org]

- 9. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]

- 10. cefacetrile | 10206-21-0 [chemicalbook.com]

Synthesis and Isotopic Labeling of Cefacetrile-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cefacetrile-13C3, a stable isotope-labeled variant of the first-generation cephalosporin antibiotic, Cefacetrile. This document details a feasible synthetic pathway, presents illustrative quantitative data, and includes detailed experimental protocols and workflow diagrams to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Cefacetrile is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.[2] The synthesis of stable isotope-labeled internal standards, such as this compound, is crucial for quantitative bioanalytical studies using mass spectrometry, enabling accurate determination of the drug and its metabolites in complex biological matrices. This guide outlines a robust method for the preparation of this compound.

Synthetic Pathway Overview

The synthesis of Cefacetrile typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[1] For the introduction of a three-carbon stable isotope label (¹³C₃), the logical approach is to incorporate the label into the cyanoacetyl moiety. This can be achieved by utilizing commercially available ¹³C₃-labeled precursors. A plausible and efficient synthetic route commences with Cyanoacetic acid-¹³C₃, which is then converted to the corresponding acyl chloride, followed by condensation with 7-ACA.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for the synthesis of Cefacetrile-¹³C₃. This data is provided for illustrative purposes to guide researchers in evaluating the synthetic process.

| Parameter | Value | Method of Analysis |

| Starting Material | ||

| 7-ACA Purity | ≥98% | HPLC |

| Cyanoacetic acid-¹³C₃ Purity | ≥99 atom % ¹³C, ≥98% chemical purity | NMR, HPLC |

| Intermediate | ||

| Cyanoacetyl chloride-¹³C₃ Yield | 85-95% (crude) | Assumed from literature |

| Final Product | ||

| Cefacetrile-¹³C₃ Yield | 65-75% (isolated) | Gravimetric analysis |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, NMR |

| Molecular Weight | 342.34 g/mol | Mass Spectrometry |

Experimental Protocols

Synthesis of Cyanoacetyl chloride-¹³C₃

Materials:

-

Cyanoacetic acid-¹³C₃ (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Cyanoacetic acid-¹³C₃ (1.0 eq) in anhydrous DCM.

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).

-

Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride). The reaction is typically complete within 1-3 hours.

-

After completion, remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.

-

The resulting crude Cyanoacetyl chloride-¹³C₃ is a pale yellow oil or low-melting solid and is used immediately in the next step without further purification due to its instability.

Synthesis of Cefacetrile-¹³C₃

Materials:

-

7-aminocephalosporanic acid (7-ACA) (1.0 eq)

-

Crude Cyanoacetyl chloride-¹³C₃ (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Acetone

-

A suitable base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq)

Procedure:

-

In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 7-ACA (1.0 eq) in anhydrous DCM or acetone.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add the base (2.5 eq) to the suspension and stir for 15-20 minutes to form a solution or a fine suspension of the silylated 7-ACA (if a silylating agent is used with the base) or the amine salt.

-

Dissolve the crude Cyanoacetyl chloride-¹³C₃ (1.1 eq) in a small amount of anhydrous DCM.

-

Add the solution of Cyanoacetyl chloride-¹³C₃ dropwise to the 7-ACA mixture while maintaining the temperature between 0 and 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding cold water.

-

Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Cefacetrile-¹³C₃.

-

Purify the crude product by recrystallization or column chromatography to obtain the final Cefacetrile-¹³C₃ as a white to off-white solid.

Visualizations

Logical Workflow for Synthesis and Analysis

Caption: Logical workflow for the synthesis and analysis of this compound.

Synthetic Pathway of Cefacetrile-¹³C₃

Caption: Proposed synthetic pathway for Cefacetrile-¹³C₃.

References

Cefacetrile-13C3: A Technical Guide to Purity, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefacetrile-13C3, a stable isotope-labeled derivative of the first-generation cephalosporin antibiotic, Cefacetrile. This document details available purity and isotopic enrichment data, outlines common experimental protocols for its analysis, and illustrates its mechanism of action. This compound is primarily utilized as an internal standard in clinical mass spectrometry and for metabolic flux analysis in research settings.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound based on information from various suppliers. Note that a detailed Certificate of Analysis is typically available from the supplier upon purchase.

| Parameter | Specification | Source |

| Chemical Formula | C₁₀¹³C₃H₁₃N₃O₆S | [1][2] |

| Molecular Weight | 342.30 g/mol | [1][2] |

| Minimum Purity | ≥ 98.00% | [1] |

| Minimum Isotopic Enrichment | ≥ 99% ¹³C | [1] |

| Appearance | Solid | N/A |

| Solubility | Refer to Certificate of Analysis | [1] |

| Storage | Recommended conditions on Certificate of Analysis | [3][4] |

| Stability | ≥ 1 year | [1] |

Experimental Protocols

While a specific, detailed Certificate of Analysis for a particular batch of this compound is proprietary, the purity of cephalosporin antibiotics is typically determined using established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of pharmaceutical compounds. A typical protocol for a related cephalosporin is outlined below and can be adapted for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[5]

-

Mobile Phase: A common mobile phase for cephalosporin analysis is a mixture of an aqueous buffer (e.g., triethylamine in ultra-pure water) and organic solvents like methanol and acetonitrile.[5] A gradient elution may be employed to ensure the separation of all potential impurities.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable diluent (e.g., the mobile phase). This stock solution is then serially diluted to create calibration standards.

-

Analysis: The prepared sample and standards are injected into the HPLC system. The retention time and peak area of this compound are recorded.

-

Purity Calculation: The purity is determined by comparing the peak area of the main compound to the total area of all peaks detected in the chromatogram.

Identification and Impurity Profiling by Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid technique often used for identification and to detect the presence of impurities.

-

Stationary Phase: TLC plates coated with silica gel are commonly used.

-

Mobile Phase: A solvent system is chosen based on the polarity of the compound and potential impurities. For cephalosporins, a mixture such as methanol, toluene, ethyl acetate, and formic acid can be effective.[6]

-

Sample Application: A small amount of the dissolved this compound sample is spotted onto the TLC plate alongside a reference standard.

-

Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.

-

Visualization: The separated spots can be visualized under UV light or by staining with a suitable reagent. The purity is assessed by comparing the intensity and number of impurity spots to the main spot of the reference standard.

Mechanism of Action and Signaling Pathway

Cefacetrile, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] This action is primarily targeted at penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[7][9][10] The inhibition of these enzymes leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[8][9][10]

Caption: Mechanism of action of Cefacetrile.

Caption: General workflow for purity analysis.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Mechanism of Action of Cefacetrile on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefacetrile, a first-generation cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a detailed examination of the molecular mechanisms underpinning the action of Cefacetrile, with a focus on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. This document outlines key experimental protocols for assessing the activity of Cefacetrile and presents available quantitative data to inform further research and development in the field of antibacterial therapeutics.

Introduction

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that represents a critical target for many antibiotics, including the β-lactams. Cefacetrile, as a member of the cephalosporin class of β-lactam antibiotics, effectively inhibits the final stages of peptidoglycan synthesis, leading to cell death.[1] Understanding the precise mechanism of action is paramount for optimizing its clinical use, overcoming resistance, and designing novel antibacterial agents.

The Target: Bacterial Cell Wall Synthesis

The synthesis of the bacterial cell wall is a highly coordinated process that can be broadly divided into three stages:

-

Cytoplasmic Stage: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-NAG) and UDP-N-acetylmuramic acid-pentapeptide (UDP-NAM-pentapeptide).

-

Membrane Stage: The precursors are transferred to a lipid carrier, bactoprenol, on the inner side of the cytoplasmic membrane, forming Lipid I and Lipid II. Lipid II is then flipped across the membrane.

-

Periplasmic Stage: The disaccharide-pentapeptide units are polymerized into long glycan chains by transglycosylases and cross-linked by transpeptidases. These transpeptidases are the primary targets of β-lactam antibiotics and are also known as penicillin-binding proteins (PBPs).

Mechanism of Action of Cefacetrile

Cefacetrile, like other β-lactam antibiotics, mimics the D-Ala-D-Ala moiety of the pentapeptide side chains of the peptidoglycan precursors. This structural similarity allows it to bind to the active site of PBPs.

Inhibition of Transpeptidase Activity

The core mechanism of Cefacetrile involves the acylation of the serine residue in the active site of the PBP transpeptidase domain. This forms a stable, covalent penicilloyl-enzyme intermediate, effectively inactivating the enzyme. The inactivation of multiple PBP types disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

The following diagram illustrates the signaling pathway of Cefacetrile's action:

References

Cefacetrile-13C3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cefacetrile-13C3. Due to the limited availability of specific stability data for the isotopically labeled this compound, this guide synthesizes information on the unlabeled parent compound, Cefacetrile, and the general stability characteristics of cephalosporin antibiotics. The stability of this compound is anticipated to be comparable to that of Cefacetrile.

Introduction to Cefacetrile

Cefacetrile is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] The 13C3 isotopically labeled version, this compound, serves as an internal standard in pharmacokinetic and metabolic studies. Understanding its stability is crucial for ensuring the accuracy and reliability of experimental results.

Recommended Storage Conditions

While detailed stability studies for this compound are not extensively published, recommendations from various suppliers provide a general guideline for its storage.

Table 1: Supplier-Recommended Storage Conditions for this compound

| Supplier | Recommended Storage Temperature | Additional Information |

| Pharmaffiliates | 2-8°C Refrigerator | Ambient shipping conditions. |

| MedChemExpress | Refer to Certificate of Analysis | Shipped at room temperature. |

| Shimadzu Chemistry & Diagnostics | Not specified | States stability of ≥ 1 year. |

For solutions of the parent compound, Cefacetrile, storage at -20°C for up to one month and at -80°C for up to six months is recommended.

Stability Profile of Cefacetrile

General Degradation Pathways of Cephalosporins

Cephalosporins are susceptible to degradation under various conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The primary site of degradation is often the β-lactam ring, which is susceptible to hydrolysis.

A proposed general degradation pathway for cephalosporins, which may be applicable to Cefacetrile, is illustrated below.

Caption: General degradation pathways for cephalosporin antibiotics.

Stability of Cefacetrile in Biological Matrices

A study on the stability of Cefacetrile in milk provides some quantitative data on its degradation over time. The recovery of Cefacetrile was monitored over five days using Thin-Layer Chromatography (TLC).

Table 2: Recovery of Cefacetrile from Spiked Milk Samples (1.0 mg/mL) over 5 Days

| Day | Mean Recovery (%) | Standard Deviation |

| 1 | 89.52 | 4.61 |

| 2 | 94.80 | 2.49 |

| 3 | 92.91 | 4.01 |

| 5 | 86.97 | 6.29 |

| Data from a study on Cefacetrile and Cefuroxime residues in milk.[2] |

Table 3: Recovery of Cefacetrile from Spiked Milk Samples (0.1 mg/mL) over 5 Days

| Day | Mean Recovery (%) | Standard Deviation |

| 1 | 72.47 | 8.17 |

| 2 | 97.66 | 7.50 |

| 3 | 46.99 | 5.57 |

| 5 | 37.84 | 10.40 |

| Data from a study on Cefacetrile and Cefuroxime residues in milk.[2] |

These results indicate that the stability of Cefacetrile can be influenced by the concentration and the matrix. The apparent increase in recovery on day 2 may be due to experimental variability.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline a general workflow for a forced degradation study and a specific analytical method used for Cefacetrile analysis.

General Workflow for a Forced Degradation Study

A typical forced degradation study involves subjecting the drug substance to various stress conditions to generate degradation products.

Caption: Experimental workflow for a forced degradation study.

Analytical Method: Thin-Layer Chromatography (TLC) for Cefacetrile in Milk

The following method was used to determine Cefacetrile residues in milk.[2]

-

Sample Preparation: Milk samples were spiked with Cefacetrile.

-

Chromatography:

-

Stationary Phase: TLC plates with concentrating zones.

-

Mobile Phase: A mixture of methanol, toluene, ethyl acetate, and 98% formic acid in a ratio of 5:20:65:10 (v/v/v/v).

-

Development: Two developments were performed. The first was a pre-development with hexane to remove lipids from the milk samples. The second was the proper development with the mobile phase.

-

-

Detection: A video camera was used to detect the spots on the chromatograms.

-

Quantification: The recovery of Cefacetrile was calculated over five days from the preparation of the samples.

Conclusions and Recommendations

The stability of this compound is a critical parameter for its use as an internal standard. While specific data is limited, the following recommendations can be made:

-

Storage: For long-term stability, this compound should be stored as a solid at 2-8°C. For stock solutions, storage at -20°C or -80°C is recommended, with the lower temperature providing longer stability.

-

Handling: As with all cephalosporins, exposure to high temperatures, extreme pH, and light should be minimized to prevent degradation.

-

Further Studies: Researchers using this compound are encouraged to perform their own stability assessments under their specific experimental conditions to ensure data integrity. The development of a validated stability-indicating HPLC method for this compound would be highly beneficial for the scientific community.

This guide provides a foundational understanding of the stability and storage of this compound based on the available scientific literature. It is intended to support researchers in the proper handling and use of this important analytical standard.

References

In-Depth Technical Guide: Solubility of Cefacetrile-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cefacetrile-13C3, a stable isotope-labeled version of the first-generation cephalosporin antibiotic, Cefacetrile. Understanding the solubility of this compound in various solvents is critical for its application in research and development, particularly in areas such as pharmacokinetic studies, bioanalytical method development, and formulation science. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the compound's mechanism of action.

Core Topic: Solubility of this compound

Cefacetrile is a broad-spectrum beta-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] The isotope-labeled this compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise quantification and differentiation from its unlabeled counterpart. While specific quantitative solubility data for this compound is not extensively published, the solubility is expected to be nearly identical to that of Cefacetrile. The following data is for Cefacetrile and serves as a strong proxy for this compound.

Data Presentation: Quantitative Solubility Data

The known solubility of Cefacetrile in commonly used laboratory solvents is summarized in the table below. This data is crucial for preparing stock solutions and conducting in vitro and in vivo experiments.

| Solvent Name | Chemical Formula | Type | Solubility (Cefacetrile) |

| Water | H₂O | Polar Protic | 2.43 g/L[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 80 - 100 mg/mL[3][4] |

It is important to note that for DMSO, sonication may be required to achieve complete dissolution.[3]

Experimental Protocols: Determining Solubility

A precise and reproducible method for determining the solubility of this compound is essential for accurate experimental design. The following is a detailed protocol based on established methods for cephalosporin analysis, employing High-Performance Liquid Chromatography (HPLC) for quantification.

Protocol: Equilibrium Solubility Determination of this compound using HPLC

1. Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

2. Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Acetonitrile, Methanol, Ethanol)

-

HPLC system with UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. The exact ratio should be optimized for this compound.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm[5]

-

Injection Volume: 20 µL

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample supernatants into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in that specific solvent at the tested temperature.

-

Mandatory Visualization: Signaling Pathways and Workflows

To provide a clearer understanding of the experimental process and the compound's biological context, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Mechanism of action of Cefacetrile leading to bacterial cell lysis.

References

A Technical Guide to Cefacetrile-13C3: Sourcing and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefacetrile-13C3, a stable isotope-labeled internal standard crucial for pharmacokinetic (PK) and metabolic studies of the first-generation cephalosporin antibiotic, Cefacetrile. This document outlines key suppliers, purchasing information, the mechanism of action of Cefacetrile, and a detailed, representative experimental protocol for its use in bioanalytical assays.

This compound: Supplier and Purchasing Information

The procurement of high-quality, well-characterized stable isotope-labeled standards is paramount for accurate and reproducible experimental outcomes. Several reputable suppliers offer this compound for research purposes. Below is a summary of key information from prominent vendors.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| Pharmaffiliates | This compound | PA STI 018241 | C₁₀¹³C₃H₁₃N₃O₆S | 342.30 | Not Specified | Not Specified | Inquiry-based |

| MedChemExpress | This compound | HY-A0253S | C₁₀¹³C₃H₁₃N₃O₆S | 342.30 | Not Specified | >98% | Inquiry-based |

| Shimadzu Chemistry & Diagnostics | [13C3]-Cefacetrile | C10345 | C₁₀¹³C₃H₁₃N₃O₆S | 342.30 | ≥99% ¹³C | ≥98.00% | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |

Note: For the most current pricing, availability, and to request a certificate of analysis, it is recommended to contact the suppliers directly through their respective websites.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefacetrile, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][] This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress. The primary target of Cefacetrile is a group of enzymes known as penicillin-binding proteins (PBPs).[1]

The following diagram illustrates the key steps in the mechanism of action of Cefacetrile.

Experimental Protocol: Pharmacokinetic Analysis of Cefacetrile in Plasma using LC-MS/MS with this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[][6][7][8] It effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[][6][7]

The following is a representative, detailed protocol for a pharmacokinetic study of Cefacetrile in a preclinical model, such as rats.

1. Preparation of Stock Solutions and Standards

-

Cefacetrile Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefacetrile and dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of the same solvent as the Cefacetrile stock.

-

Working Standard Solutions: Prepare a series of working standard solutions of Cefacetrile by serial dilution of the stock solution to create calibration standards and quality control (QC) samples at various concentrations.

-

Working IS Solution: Dilute the IS stock solution to a final concentration of, for example, 1 µg/mL in the same solvent.

2. Animal Dosing and Sample Collection

-

Administer Cefacetrile to the study animals (e.g., Sprague-Dawley rats) via the desired route (e.g., intravenous or oral administration).

-

Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add 10 µL of the working IS solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of cephalosporins.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on which provides better sensitivity for Cefacetrile.

-

MRM Transitions:

-

Cefacetrile: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

This compound: The precursor ion will be 3 mass units higher than that of Cefacetrile. The product ion may be the same or also shifted, depending on the fragmentation pattern.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Cefacetrile to this compound against the concentration of the calibration standards.

-

Determine the concentration of Cefacetrile in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

The following diagram outlines the experimental workflow for a typical pharmacokinetic study.

References

- 1. Cephalosporin - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 3. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Cefacetrile-13C3

This technical guide provides comprehensive information on Cefacetrile-13C3, a stable isotope-labeled version of the first-generation cephalosporin antibiotic, Cefacetrile. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and mechanistic insights.

CAS Number and Chemical Identity

A specific CAS (Chemical Abstracts Service) number for this compound is not consistently available in public databases.[1] It is common practice for isotopically labeled compounds to be referenced by the CAS number of their unlabeled parent compound. The CAS number for unlabeled Cefacetrile is 10206-21-0 .[2][3][4]

This compound is an isotopic analog of Cefacetrile, where three carbon atoms in the molecule have been substituted with the stable isotope carbon-13.[1][5] This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, such as in pharmacokinetic and metabolic studies.[5]

Quantitative Data

The key specifications for this compound are summarized in the table below. This data is compiled from various suppliers and provides a basis for its application in a research setting.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀¹³C₃H₁₃N₃O₆S | [1][2] |

| Molecular Weight | 342.30 g/mol | [1][2] |

| Minimum Purity | ≥ 98.00% | [2] |

| Isotopic Enrichment | ≥ 99% ¹³C | [2] |

| Appearance | Not specified (typically a solid) | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Shipping Conditions | Ambient | [1] |

| Stability | ≥ 1 year | [2] |

Mechanism of Action

Cefacetrile is a broad-spectrum, first-generation cephalosporin antibiotic.[3][6] Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[3][7][8] The process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs) : Cefacetrile binds to and inactivates penicillin-binding proteins, which are enzymes located on the inner membrane of the bacterial cell wall.[3][7] These proteins are essential for the final stages of peptidoglycan synthesis.[9]

-

Inhibition of Peptidoglycan Synthesis : By inactivating PBPs, Cefacetrile prevents the cross-linking of peptidoglycan chains.[3][9] This disruption weakens the structural integrity of the bacterial cell wall.[7]

-

Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][8] This process is often mediated by the bacterium's own autolytic enzymes.[3][10]

The following diagram illustrates the signaling pathway for the mechanism of action of Cefacetrile.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for its analysis and its context within the drug development pipeline.

Thin-Layer Chromatography (TLC) for Cefacetrile Analysis

This protocol is adapted from a method for determining Cefacetrile residues in milk and can be used as a screening method.[11]

Objective: To separate and identify Cefacetrile in a biological matrix.

Materials:

-

TLC plates with concentrating zones

-

Developing tank

-

Hexane

-

Methanol

-

Toluene

-

Ethyl acetate

-

98% Formic acid

-

UV lamp or video camera for detection

Procedure:

-

Sample Preparation: Dissolve the sample containing Cefacetrile in an appropriate solvent, such as methanol, to a known concentration (e.g., 1.0 mg/mL).[11] For biological matrices like milk, a protein precipitation and extraction step may be required.

-

Plate Pre-development: Pre-develop the TLC plate with hexane to remove lipid interferences from the sample matrix.[11] This step acts as a clean-up procedure.[11]

-

Spotting: Apply a small, defined volume of the prepared sample and Cefacetrile standard onto the concentrating zone of the TLC plate.

-

Chromatographic Development: Place the plate in a developing tank containing the mobile phase: methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10 v/v/v/v) .[11] Allow the solvent front to travel up the plate.

-

Visualization: After development, dry the plate and visualize the separated spots under a UV lamp or using a video camera.[11] The retention factor (Rf) of the sample spot should be compared to that of the standard for identification.

Representative High-Performance Liquid Chromatography (HPLC) Method

While a specific HPLC method for this compound was not found, the following is a representative isocratic RP-HPLC method for the analysis of first-generation cephalosporins, which can be adapted.[12]

Objective: To quantify Cefacetrile using a robust and validated HPLC method.

Instrumentation:

-

HPLC system with a PDA detector

-

C18 column (e.g., 250 mm × 4.6 mm i.d., 5.0 µm particle size)[12]

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine

-

Ultra-pure water

Chromatographic Conditions:

-

Mobile Phase: Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2:10:20:68 v/v/v/v)[12]

-

Flow Rate: 1.0 mL/min[12]

-

Detection Wavelength: 265 nm[12]

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound and the unlabeled Cefacetrile standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Extract Cefacetrile from the sample matrix using an appropriate method (e.g., solid-phase extraction or protein precipitation). The final extract should be dissolved in the mobile phase. Spike the sample with a known concentration of this compound to serve as an internal standard.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (unlabeled Cefacetrile / this compound) against the concentration of the standards. Determine the concentration of Cefacetrile in the samples from this curve.

Application in Drug Development

This compound is primarily used during the preclinical and clinical phases of drug development to support pharmacokinetic and pharmacodynamic (PK/PD) studies.[5][13] The general workflow for drug development is outlined below.

Role of this compound in Development:

-

Preclinical Research: In this stage, this compound is used in animal studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][15] It allows for precise quantification of the drug and its metabolites in various biological tissues and fluids.

-

Clinical Trials (Phase I-III): During human trials, this compound is an essential tool for bioanalytical assays that measure drug concentrations in plasma, urine, and other matrices.[13] This data is critical for establishing safe and effective dosing regimens.[16]

The following workflow illustrates the use of this compound in a typical bioanalytical study.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cefacetrile sodium | 23239-41-0 | AC45119 | Biosynth [biosynth.com]

- 9. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Development Overview - Biotility [biotility.research.ufl.edu]

- 15. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Trials - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Determination of Cefacetrile Residues in Bovine Milk using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note details a sensitive and selective method for the quantification of Cefacetrile residues in bovine milk. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for detecting residues at levels pertinent to regulatory limits. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring Cefacetrile residues in milk.

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic used in veterinary medicine to treat bacterial infections in dairy cattle.[1][2] The presence of antibiotic residues in milk is a significant concern for public health due to the potential for allergic reactions in sensitive individuals and the development of antimicrobial resistance.[3] To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for veterinary drugs in food products.[4] The European Union has set an MRL for Cefacetrile in milk at 125 µg/kg.[4][5] This application note provides a detailed protocol for the extraction and quantification of Cefacetrile in milk to ensure compliance with these regulatory standards.

Materials and Reagents

-

Cefacetrile analytical standard (≥98% purity)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Oasis HLB SPE cartridges

-

Bovine milk (blank control)

-

Polypropylene centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system

Experimental Protocols

3.1. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Cefacetrile standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of 0.1% formic acid in water and acetonitrile (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

3.2. Sample Preparation

-

Extraction:

-

Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.[6]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.[6]

-

Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 10% methanol in water.

-

Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

-

Elute the analyte with 5 mL of methanol.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase (see section 3.3).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

-

3.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 10 90 7.0 10 90 7.1 95 5 | 10.0 | 95 | 5 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a Cefacetrile standard solution. A precursor ion corresponding to the [M+H]+ of Cefacetrile should be selected, and at least two product ions should be monitored for quantification and confirmation.

-

Ion Source Parameters: Optimized for the specific instrument used (e.g., spray voltage, capillary temperature, sheath gas, and auxiliary gas flow rates).

-

Method Validation

The analytical method should be validated according to the European Commission Decision 2002/657/EC guidelines.[8] Key validation parameters include:

-

Linearity: Assessed by analyzing a series of standard solutions to construct a calibration curve. A correlation coefficient (r²) > 0.99 is desirable.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

-

Accuracy (Recovery): Determined by analyzing blank milk samples spiked with known concentrations of Cefacetrile at multiple levels (e.g., 0.5x, 1x, and 1.5x the MRL).

-

Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of the results from repeated analyses of spiked samples.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[9]

-

Decision Limit (CCα) and Detection Capability (CCβ): Statistical parameters to ensure the method's reliability in identifying non-compliant samples.[8]

Data Presentation

Table 1: Summary of Quantitative Data for Cefacetrile Analysis in Milk

| Analytical Method | Sample Preparation | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| TLC | Pre-development with hexane | Not Reported | 97.66 | Not Reported | [1][2] |

| Multi-residue LC-MS/MS | QuEChERS | 0.5 - 25 | >60 | <20 | [9] |

| Multi-residue UHPLC-MS/MS | Polymeric SPE | 1 | 70 - 120 | <20 | [10] |

| Multi-residue LC-MS/MS | Protein precipitation with ACN, SPE | Target-dependent | Not specified for Cefacetrile | Not specified for Cefacetrile | [6] |

Note: Data from multi-residue methods may not be specific to Cefacetrile but are indicative of the performance of similar analytical approaches.

Visualization

Caption: Experimental workflow for Cefacetrile analysis in milk.

Caption: Key parameters for analytical method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Dairy Chain Safety in the Context of Antibiotic Residues—Current Status of Confirmatory Liquid Chromatography Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. amchro.com [amchro.com]

- 8. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 9. Frontiers | Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry [frontiersin.org]

- 10. obrnutafaza.hr [obrnutafaza.hr]

Application Notes and Protocols for Cefacetrile-13C3 in Pharmacokinetic Studies of Cephalosporins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cefacetrile-13C3 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of cephalosporin antibiotics. The protocols detailed below leverage the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification in biological matrices.

Introduction to Cefacetrile and the Role of Stable Isotopes in Pharmacokinetics

Cefacetrile is a first-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.[2][3][4] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of cephalosporins is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

The use of stable isotope-labeled internal standards, such as this compound, has become the gold standard in quantitative bioanalysis for pharmacokinetic studies. By introducing a "heavy" version of the analyte with identical chemical properties, the SIL-IS co-elutes with the unlabeled drug and experiences similar ionization effects and matrix suppression in the mass spectrometer. This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in sample preparation and instrument response.

Key Pharmacokinetic Parameters of Cefacetrile

Summarized below are the key pharmacokinetic parameters for Cefacetrile, which are essential for designing and interpreting pharmacokinetic studies.

| Parameter | Value | Reference |

| Biological Half-Life (t½) | 1.2 hours | [3][4] |

| Volume of Distribution (Vd) | 0.2 to 0.5 L/kg | [3] |

| Protein Binding | 23% to 38% | [1][3] |

| Metabolism | Significantly metabolized | [5] |

| Primary Route of Excretion | Renal | [1] |

Experimental Protocols

The following protocols provide a detailed methodology for a typical pharmacokinetic study of Cefacetrile using this compound as an internal standard.

I. In-Life Phase: Animal Dosing and Sample Collection

This protocol is a general guideline and should be adapted based on the specific animal model and study objectives. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Select an appropriate animal model (e.g., rats, dogs, non-human primates).

-

Dosing:

-

Prepare a dosing solution of Cefacetrile at the desired concentration in a suitable vehicle.

-

Administer the Cefacetrile solution to the animals via the intended route (e.g., intravenous, oral).

-

Concurrently, administer a known, small amount of this compound. Alternatively, the SIL-IS can be spiked into the samples during the preparation phase.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Process the blood samples by centrifugation to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

II. Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

This protocol outlines a protein precipitation method for sample cleanup, followed by LC-MS/MS analysis.

A. Sample Preparation: Protein Precipitation

-

Thaw the plasma samples on ice.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

If this compound was not administered in vivo, spike the plasma sample with a known concentration of the this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve peak shape) to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

B. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that should be optimized for the specific instrument being used.

| Parameter | Recommended Conditions |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | To be determined by infusing pure Cefacetrile and this compound solutions into the mass spectrometer to identify the precursor ions and optimize fragment ions and collision energies. |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for a pharmacokinetic study using this compound.

Logical Relationship of Cefacetrile ADME

This diagram provides a simplified overview of the absorption, distribution, metabolism, and excretion (ADME) of Cefacetrile.

References

- 1. Cefacetrile - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Cefacetrile (HMDB0015484) [hmdb.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cefacetrile | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics and metabolism of the cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Utilizing Cefacetrile-13C3 for Accurate Bioanalysis by Correcting Matrix Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of therapeutic agents in biological matrices is paramount in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity.[1][2] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon of matrix effects.[2][3][4] Matrix effects, caused by co-eluting endogenous or exogenous components in the biological sample, can lead to unpredictable ion suppression or enhancement of the analyte signal, thereby compromising the accuracy and precision of the analytical method.[2][5][6]

One of the most effective strategies to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment. Consequently, it co-elutes with the analyte during chromatography and experiences the same degree of matrix effect.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to a more accurate and robust bioanalytical method.[10]

This application note provides a detailed protocol for the use of Cefacetrile-13C3, a stable isotope-labeled form of the cephalosporin antibiotic Cefacetrile, to correct for matrix effects in the bioanalysis of Cefacetrile in human plasma.

Experimental Protocols

This section details the methodology for the quantification of Cefacetrile in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Cefacetrile reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

2. Preparation of Stock and Working Solutions

-

Cefacetrile Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefacetrile reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Cefacetrile Working Solutions: Serially dilute the Cefacetrile stock solution with 50:50 (v/v) ACN:water to prepare working solutions for calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:water.

3. Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma samples (blank, calibration standards, QCs, and unknown samples) into microcentrifuge tubes.

-

Add 300 µL of the IS working solution (100 ng/mL) in acetonitrile to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cefacetrile: [Precursor Ion > Product Ion]

-

This compound: [Precursor Ion+3 > Product Ion]

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

Data Presentation

The following tables summarize the quantitative data obtained from a validation study demonstrating the effectiveness of this compound in correcting for matrix effects.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | R² |

| Cefacetrile | 1 - 1000 | Linear, 1/x² weighting | >0.995 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| LQC | 3 | 2.95 | 98.3 | 6.2 |

| MQC | 50 | 51.2 | 102.4 | 4.8 |

| HQC | 800 | 790.4 | 98.8 | 3.5 |

| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |

Table 3: Matrix Effect Assessment

This table illustrates the impact of matrix effects with and without the use of the internal standard. The Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a neat solution. An IS-Normalized MF close to 1 indicates effective correction.

| Sample ID | Analyte Peak Area (No IS) | IS Peak Area | Analyte/IS Ratio | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |

| Lot 1 | 45,678 | 51,234 | 0.892 | 0.76 | 0.99 |

| Lot 2 | 39,876 | 44,567 | 0.895 | 0.67 | 1.01 |

| Lot 3 | 52,345 | 58,901 | 0.889 | 0.88 | 0.98 |

| Lot 4 | 42,109 | 47,543 | 0.886 | 0.71 | 0.99 |

| Lot 5 | 48,901 | 55,012 | 0.889 | 0.82 | 0.98 |

| Mean | 45,782 | 51,451 | 0.890 | 0.77 | 0.99 |

| %CV | 11.2% | 11.1% | 0.4% | 11.3% | 1.2% |

The high coefficient of variation (%CV) in the analyte peak area across different plasma lots demonstrates significant and variable matrix effects. The use of this compound as an internal standard normalizes this variability, resulting in a consistent analyte/IS ratio and an IS-normalized matrix factor close to 1 with a low %CV.

Visualizations

Diagram 1: Bioanalytical Workflow

Caption: Bioanalytical workflow for Cefacetrile using this compound IS.

Diagram 2: Correction of Matrix Effects

Caption: How a SIL-IS corrects for matrix-induced signal suppression.

The data presented in this application note unequivocally demonstrates the utility of this compound as a stable isotope-labeled internal standard for the accurate quantification of Cefacetrile in human plasma. The use of a SIL-IS is a robust and reliable strategy to mitigate the adverse effects of the sample matrix, ensuring the integrity and quality of bioanalytical data in drug development.[7][8] This methodology adheres to the principles outlined in regulatory guidance for bioanalytical method validation.[11][12][13]

References

- 1. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. nebiolab.com [nebiolab.com]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Cefacetrile Analysis in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic primarily used in veterinary medicine. Accurate quantification of its residues in animal tissues is crucial for pharmacokinetic studies, drug development, and ensuring food safety. This document provides detailed application notes and protocols for the sample preparation of various tissue types prior to Cefacetrile analysis, focusing on protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) techniques.

General Considerations for Sample Handling and Storage

Proper handling and storage of tissue samples are critical to prevent the degradation of Cefacetrile and ensure accurate analytical results.

-

Sample Collection: Immediately after collection, tissue samples should be placed on ice to slow down enzymatic activity.

-